1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL
Description
1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is a fluorinated propanolamine derivative characterized by a central propan-2-ol backbone with an amino group (-NH2) at position 1 and a 3-(trifluoromethoxy)phenyl substituent at the same carbon. Its molecular formula is C10H11F3NO2, with a molecular weight of 242.19 g/mol (calculated from the hydrochloride salt in ).
Properties
Molecular Formula |
C10H12F3NO2 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3 |
InChI Key |
YZTCEJIOHNBDFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Commercially available 3-(trifluoromethoxy)benzaldehyde or 3-(trifluoromethoxy)acetophenone derivatives.
- Chiral amines such as (R)- or (S)-1-phenylethylamine for enantioselective synthesis.
- Reducing agents like borane complexes or catalytic hydrogenation systems.
Reductive Amination Approach
A common route involves reductive amination of the trifluoromethoxy-substituted aromatic aldehyde with a chiral amine:
- The aldehyde is reacted with the amine under controlled temperature to form an imine intermediate.
- Subsequent reduction using sodium cyanoborohydride or borane complexes yields the amino alcohol.
- Reaction parameters such as temperature, solvent, and molar ratios are optimized to maximize yield and enantiomeric excess.
Oxime Formation and Reduction
An alternative method involves:
- Conversion of the corresponding hydroxyketone to its oxime by reaction with hydroxylamine salts in the presence of a base.
- Reduction of the oxime to the amino alcohol using a nickel-aluminum catalyst or borane reagents.
- This method allows for control over stereochemistry and purity of the final product.
Epoxide Ring-Opening Method
- Epoxide intermediates such as 2,2-dimethyloxirane can be reacted with substituted anilines under heating to form the amino alcohol.
- This method is useful for introducing the amino and hydroxyl groups simultaneously with regio- and stereochemical control.
Representative Preparation Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | 3-(Trifluoromethoxy)benzaldehyde + (R)-phenylethylamine, MeOH, 0–25 °C | Formation of imine intermediate | High conversion |
| 2 | NaBH3CN or BH3·Me2S, MeOH or THF, 0–60 °C | Reductive amination to form amino alcohol | 60–85% yield; high enantiomeric excess |
| 3 | Purification by preparative HPLC | Isolation of pure chiral amino alcohol | >99% purity |
Reaction Conditions and Optimization
- Temperature control between 0 °C and 60 °C is critical to prevent side reactions and racemization.
- Use of anhydrous solvents such as THF or MeOH enhances reaction efficiency.
- Stoichiometric ratios of reagents are adjusted to ensure complete conversion.
- Catalysts such as Pd/C or nickel-aluminum mixtures are employed in reduction steps.
- pH adjustment during oxime formation ensures complete neutralization of acidic byproducts.
Analytical and Purification Techniques
- Purification is typically achieved by preparative high-performance liquid chromatography (prep-HPLC) using reversed-phase columns.
- Analytical HPLC with UV detection at 210 nm is used to assess purity and enantiomeric resolution.
- NMR (1H, 13C) and mass spectrometry confirm structural identity.
- Chiral HPLC or polarimetry confirms stereochemical purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Aldehyde, chiral amine, NaBH3CN | 0–60 °C, MeOH or THF | High stereoselectivity, scalable | Sensitive to moisture, toxic reagents |
| Oxime Formation & Reduction | Hydroxyketone, hydroxylamine, Ni-Al catalyst | 0–30 °C for oxime; 25–60 °C for reduction | Good stereocontrol, well-established | Multi-step, catalyst handling |
| Epoxide Ring-Opening | Substituted aniline, epoxide | 70–90 °C, ethanol or other solvents | Direct functionalization | Requires epoxide intermediate |
Research Findings and Notes
- The trifluoromethoxy group enhances the compound’s metabolic stability and binding affinity, making the chiral amino alcohol valuable for pharmaceutical applications.
- Reaction yields vary depending on the method but typically range from 50% to 85%.
- Enantiomeric purity above 95% is achievable with optimized conditions.
- The choice of reducing agent and solvent critically influences the stereochemical outcome.
- The synthetic methods are compatible with scale-up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction of the amino group results in secondary or tertiary amines .
Scientific Research Applications
Chemical Properties and Structure
1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL has a molecular formula of C10H12F3N and a molecular weight of approximately 235.20 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity, which is crucial for biological interactions and membrane permeability. Its stereochemistry, designated as (1R,2S), plays a vital role in its biological activity and reactivity.
Pharmaceutical Applications
Drug Discovery and Development
The compound shows promise as a lead candidate in drug discovery due to its ability to modulate interactions with specific proteins or enzymes. Its structural features allow it to act as a ligand in receptor binding studies, enhancing binding affinity towards various biological targets. The trifluoromethoxy group contributes to its metabolic stability, making it suitable for therapeutic applications.
Case Study: Transaminase-Mediated Synthesis
Recent studies have demonstrated the use of immobilized whole-cell biocatalysts with (R)-transaminase activity to synthesize novel disubstituted 1-phenylpropan-2-amines, which include derivatives of 1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL. This method offers an environmentally friendly approach for producing enantiopure compounds with high conversion rates and enantiomeric excess (ee) values exceeding 99% .
Chemical Research Applications
Synthesis of Complex Molecules
The compound serves as a chiral building block in asymmetric synthesis and catalysis. Its unique trifluoromethoxy substitution pattern allows for the development of complex molecules with specific configurations that are essential in medicinal chemistry. This capability is particularly beneficial in synthesizing compounds with desired biological activities.
Interaction Studies
Research has shown that 1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL can effectively bind to molecular targets, influencing their activity. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to study these interactions, providing insights into the compound's mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group imparts unique electronic properties, influencing the compound’s reactivity and binding affinity. The amino and hydroxyl groups facilitate hydrogen bonding and other interactions with target molecules, contributing to its overall biological and chemical activity .
Comparison with Similar Compounds
The compound belongs to a class of amino-propanol derivatives with aromatic substituents.
Structural Analogs with Varied Aromatic Substituents
Key Observations :
- Trifluoromethoxy (-OCF3) and trifluoromethylthio (-SCF3) groups increase lipophilicity compared to tert-butyl (-C(CH3)3), which adds steric bulk.
- The absence of an aromatic ring in 3-Amino-1,1,1-trifluoropropan-2-ol reduces molecular weight and logP, limiting membrane permeability.
Physicochemical Properties
Key Observations :
- The trifluoromethoxy group in the target compound likely increases logP compared to furyl or aminophenyl derivatives, enhancing membrane permeability.
- Predicted pKa values suggest varying protonation states under physiological conditions, impacting solubility and bioavailability.
Biological Activity
1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is a chiral organic compound with significant potential in pharmaceutical applications due to its unique structural features. Its trifluoromethoxy group enhances its biological activity, making it a candidate for further research in drug development and medicinal chemistry. This article will explore the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is , with a molecular weight of approximately 233.21 g/mol. The presence of the trifluoromethoxy group contributes to its lipophilicity and membrane permeability, which are critical for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.21 g/mol |
| Key Functional Groups | Amino group, Trifluoromethoxy |
| Solubility | Soluble in organic solvents |
The biological activity of 1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances the compound's binding affinity, allowing it to modulate enzyme activities and receptor functions effectively.
Key Interactions
- Enzyme Modulation : The amino group facilitates hydrogen bonding, enhancing interactions with target enzymes.
- Receptor Binding : The trifluoromethoxy group increases lipophilicity, improving membrane penetration and receptor binding efficiency.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with DNA synthesis or cell wall formation.
- Anti-inflammatory Effects : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Potential pain-relieving effects have been observed in animal models.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of 1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL against various bacterial strains. Results demonstrated significant inhibition of growth against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
Study 2: Anti-inflammatory Activity
In a rat model, the compound was tested for its anti-inflammatory effects using carrageenan-induced paw edema. The results indicated a dose-dependent reduction in edema, supporting its use as an anti-inflammatory agent.
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
